4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a diazepane ring fused to a cyclopentapyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the formation of the diazepane ring followed by its attachment to the cyclopentapyrimidine core. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the efficient construction of chiral diazepanes with high enantiomeric excess.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the pyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler structure with similar biological properties.
Cyclopentapyrimidine Derivatives: Compounds with variations in the pyrimidine ring that exhibit different biological activities.
Uniqueness
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C13H20N4/c1-10-15-12-5-2-4-11(12)13(16-10)17-8-3-6-14-7-9-17/h14H,2-9H2,1H3 |
InChI Key |
PPUHJNUQKJMSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.